8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative characterized by chloro and fluoro substituents at positions 8 and 5, respectively. According to Enamine Ltd (), its molecular formula is listed as C₁₀H₁₄ClN with a molecular weight of 183.68 g/mol and CAS number EN300-45185844. Further verification is recommended to resolve this inconsistency.
Properties
Molecular Formula |
C9H10Cl2FN |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
8-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-1-2-9(11)6-3-4-12-5-7(6)8;/h1-2,12H,3-5H2;1H |
InChI Key |
KLQIFWJYRMRDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of chlorinated and fluorinated aromatic compounds as precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
Scientific Research Applications
8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Note: The formula C₁₀H₁₄ClN conflicts with the expected inclusion of fluorine; further validation is required.
Functional Group and Substituent Effects
- Halogen Position : Fluorine at position 5 (as in 5-Fluoro-THIQ hydrochloride) versus 8 (as in the target compound) influences electronic effects and binding interactions. The 8-chloro substituent may enhance steric hindrance compared to smaller halogens like fluorine .
- Methoxy and Phenyl Groups : 6,7-Dimethoxy-1-phenyl-THIQ hydrochloride demonstrates higher molecular weight (305.79 g/mol) and thermal stability (mp 251–254°C), attributed to aromatic and electron-donating methoxy groups .
- Bromine vs. Chlorine : 6-Bromo-5-fluoro-THIQ (230.09 g/mol) has greater molecular weight and lipophilicity than chloro analogs, which could affect pharmacokinetics .
Biological Activity
8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClFN
- CAS Number : 1696022-07-7
This structure allows for various interactions with biological targets, making it a versatile scaffold in medicinal chemistry.
This compound exhibits biological activity primarily through the modulation of neurotransmitter systems. It has been studied for its effects on:
- Dopaminergic Receptors : The compound shows affinity for dopamine receptors, which are crucial in managing neurological disorders such as Parkinson's disease and schizophrenia.
- Adenosine Receptors : Research indicates that it may act as an antagonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases and cancer therapy .
2. Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties. It can scavenge free radicals, thereby potentially reducing oxidative stress in cellular systems. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
Table 1: Summary of Biological Activities
3. In Vivo Studies
In vivo studies have shown that administration of this compound resulted in significant improvements in motor function in animal models of Parkinson's disease. The compound's ability to enhance dopaminergic signaling was noted as a key factor contributing to these outcomes .
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological aspects is crucial. Preliminary studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully elucidate any long-term effects or potential toxicity associated with chronic administration.
Q & A
Q. What computational tools are suitable for predicting target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
